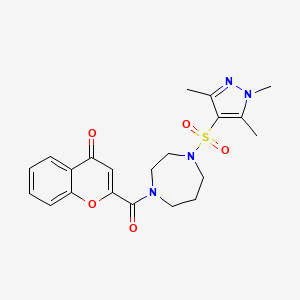
2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that combines features of pyrazoles and chromenes. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores the biological activities associated with this compound, supported by relevant research findings and data tables.
Chemical Structure
The structure of the compound can be broken down into key functional groups:
- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Diazepane : A seven-membered ring that may enhance bioactivity through its effects on neurotransmitter systems.
- Chromene Backbone : Often associated with antioxidant activities.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazole compounds can exhibit significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is likely mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Anti-inflammatory | Inhibition of COX enzymes; reduction of cytokines | |
| Antioxidant | Scavenging free radicals |
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Study on Anticancer Properties :
- Researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7). The study found that specific modifications to the pyrazole ring enhanced anticancer activity significantly.
-
Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory properties of a related pyrazole derivative in a murine model of arthritis. The results indicated a marked reduction in joint swelling and inflammation markers after treatment with the compound.
Propriétés
IUPAC Name |
2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-14-20(15(2)23(3)22-14)31(28,29)25-10-6-9-24(11-12-25)21(27)19-13-17(26)16-7-4-5-8-18(16)30-19/h4-5,7-8,13H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVECZKXOQTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














